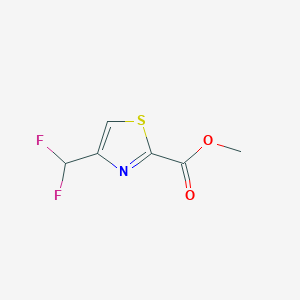

Methyl 4-(difluoromethyl)thiazole-2-carboxylate

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H5F2NO2S |

|---|---|

Molekulargewicht |

193.17 g/mol |

IUPAC-Name |

methyl 4-(difluoromethyl)-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C6H5F2NO2S/c1-11-6(10)5-9-3(2-12-5)4(7)8/h2,4H,1H3 |

InChI-Schlüssel |

YKRIJFVBCBDMOU-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC(=CS1)C(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von Methyl-4-(Difluormethyl)thiazol-2-carboxylat beinhaltet typischerweise die Reaktion von Thiazolderivaten mit Difluormethylierungsmitteln. Ein gängiges Verfahren beinhaltet die Verwendung von Difluormethyljodid in Gegenwart einer Base, um die Difluormethylgruppe in den Thiazolring einzuführen. Die Reaktionsbedingungen beinhalten oft moderate Temperaturen und die Verwendung von Lösungsmitteln wie Dimethylsulfoxid oder Acetonitril .

Analyse Chemischer Reaktionen

Methyl-4-(Difluormethyl)thiazol-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung von Alkoholen oder anderen reduzierten Produkten führt.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Methyl 4-(difluoromethyl)thiazole-2-carboxylate features a thiazole ring, which incorporates sulfur and nitrogen atoms, along with a difluoromethyl group and a carboxylate functional group. The molecular formula is , with a molecular weight of approximately 189.16 g/mol. The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, potentially increasing its biological efficacy.

Biological Activities

Methyl 4-(difluoromethyl)thiazole-2-carboxylate exhibits a range of biological activities attributed to the thiazole moiety, including:

- Antibacterial Activity : Compounds containing thiazole rings have shown effectiveness against various bacterial strains. The difluoromethyl group may enhance this activity by improving membrane permeability and interaction with bacterial targets.

- Antifungal Properties : Thiazole derivatives are known for their antifungal effects, making them candidates for developing new antifungal agents.

- Anti-inflammatory Effects : Research indicates that thiazoles can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Synthetic Routes

Several synthetic methods have been developed for the preparation of methyl 4-(difluoromethyl)thiazole-2-carboxylate. These methods typically involve cyclization reactions that yield high purity products with good yields. A notable synthesis involves the reaction of thioacetamide with halogenated acetoacetates under controlled conditions to produce thiazole derivatives efficiently .

Case Studies and Research Findings

- Antitubercular Activity : A study explored the antitubercular properties of thiazole derivatives, including methyl 4-(difluoromethyl)thiazole-2-carboxylate. The compound was tested against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. Structural modifications were made to optimize activity while reducing clearance rates in biological systems .

- Enzyme Interaction Studies : Research has demonstrated that methyl 4-(difluoromethyl)thiazole-2-carboxylate interacts with various enzymes, including carbonic anhydrase. This interaction is crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.

- Cancer Research : Thiazole derivatives have been investigated for their anticancer properties. Specific analogs have shown selective cytotoxicity against cancer cell lines, indicating potential as therapeutic agents in oncology .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(trifluoromethyl)thiazole-2-carboxylate | Contains trifluoromethyl instead of difluoromethyl | Higher electronegativity may enhance biological activity |

| 2-Methylthiazole | Lacks fluorinated groups | Simpler structure; less reactivity compared to difluoromethyl derivatives |

| Thiazole-5-carboxylic acid | Contains a carboxylic acid without methyl or fluorine substitutions | More acidic; different reactivity profile |

Methyl 4-(difluoromethyl)thiazole-2-carboxylate stands out due to its unique difluoromethyl group, which enhances its lipophilicity and potential biological activity compared to other thiazole derivatives.

Wirkmechanismus

The mechanism of action of Methyl 4-(difluoromethyl)thiazole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal applications, it may inhibit the activity of enzymes involved in disease pathways, leading to therapeutic effects. The compound’s difluoromethyl group can enhance its binding affinity and selectivity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Fluorine Content and Electronic Effects :

- The difluoromethyl group (-CF₂H) in the target compound provides moderate electron-withdrawing effects compared to the stronger -CF₃ group in Ethyl 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylate. This balance may optimize metabolic stability without excessive hydrophobicity .

- Methyl 4-(4-fluorophenyl)thiazole-2-carboxylate (1 fluorine) exhibits reduced lipophilicity compared to the target compound, as aryl fluorination primarily affects π-π interactions rather than aliphatic hydrophobicity .

Steric and Conformational Differences: Aryl-substituted analogues (e.g., 4-fluorophenyl or trifluoromethylphenyl) introduce planar aromatic systems, enabling π-stacking in crystal structures .

Synthetic Accessibility :

Physicochemical Properties

- Solubility: The difluoromethyl group increases lipid solubility compared to non-fluorinated analogues (e.g., Methyl 2-phenylthiazole-4-carboxylate) but reduces it relative to trifluoromethylated derivatives.

- Metabolic Stability : Fluorine atoms retard oxidative degradation, as seen in triflusulfuron-methyl (), suggesting the target compound may have extended half-life in biological systems.

Biologische Aktivität

Methyl 4-(difluoromethyl)thiazole-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

Methyl 4-(difluoromethyl)thiazole-2-carboxylate is characterized by a thiazole ring, which incorporates sulfur and nitrogen atoms, along with a difluoromethyl group and a carboxylate functional group. The molecular formula is , with a molecular weight of approximately 189.16 g/mol. The thiazole moiety contributes to the compound's aromaticity and reactivity, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Compounds containing thiazole rings, including methyl 4-(difluoromethyl)thiazole-2-carboxylate, exhibit significant antibacterial and antifungal properties. Research indicates that thiazole derivatives can inhibit various enzymes and receptors, positioning them as potential candidates for drug development against infectious diseases .

- Mechanism of Action : The difluoromethyl group enhances the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy in biological systems. Interaction studies have shown that these compounds can bind to biological targets such as carbonic anhydrase, leading to inhibition or modulation of enzyme activity.

Antitumor Activity

Recent studies have explored the anticancer potential of thiazole derivatives. For instance, thiazoles have been reported to possess significant cytotoxic activity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and others .

- Case Study : A study evaluating new thiazole derivatives revealed that compounds with specific substitutions exhibited IC50 values below 2 µg/mL against HepG-2 cells, indicating potent anticancer activity . The presence of electron-donating groups at strategic positions on the thiazole ring was crucial for enhancing this activity.

Antiviral Activity

Thiazole derivatives have also been investigated for their antiviral properties. Compounds derived from the thiazole structure have shown inhibitory effects on flavivirus replication by targeting viral proteins .

- Research Findings : In a study focusing on phenylthiazole derivatives, certain compounds demonstrated over 50% inhibition of viral replication at concentrations as low as 50 µM, indicating promising antiviral activity .

Structure-Activity Relationship (SAR)

The SAR analysis of methyl 4-(difluoromethyl)thiazole-2-carboxylate highlights the importance of specific functional groups in enhancing biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 4-(trifluoromethyl)thiazole-2-carboxylate | Contains trifluoromethyl instead of difluoromethyl | Higher electronegativity may enhance biological activity |

| 2-Methylthiazole | Lacks fluorinated groups | Simpler structure; less reactivity compared to difluoromethyl derivatives |

| Thiazole-5-carboxylic acid | Contains a carboxylic acid without methyl or fluorine substitutions | More acidic; different reactivity profile |

The difluoromethyl group in methyl 4-(difluoromethyl)thiazole-2-carboxylate enhances its lipophilicity and potential biological activity compared to other thiazole derivatives.

Q & A

Q. Q: What are the standard synthetic routes for preparing methyl 4-(difluoromethyl)thiazole-2-carboxylate, and how is purity ensured?

A: The compound is typically synthesized via hydrolysis of ester precursors under alkaline conditions. For example, methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate is hydrolyzed using sodium hydroxide in ethanol/water, followed by acidification to isolate the product . Purity is confirmed via nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis. High-performance liquid chromatography (HPLC) is used to assess impurities, with recrystallization (e.g., from ethyl acetate) improving crystallinity and purity .

Role of Fluorination in Bioactivity

Q. Q: How does the difluoromethyl group influence the compound’s biological activity and pharmacokinetics?

A: Fluorination enhances metabolic stability, membrane permeability, and target binding via stereoelectronic effects. The difluoromethyl group reduces basicity of adjacent amines, improving bioavailability, and increases resistance to oxidative degradation. Computational docking studies (e.g., Protein Data Bank analyses) suggest fluorine’s role in stabilizing ligand-receptor interactions through hydrophobic and dipole interactions .

Advanced Synthetic Optimization

Q. Q: What strategies mitigate byproduct formation during the synthesis of methyl 4-(difluoromethyl)thiazole-2-carboxylate?

A: Key strategies include:

- Temperature control : Maintaining reflux at 358 K prevents side reactions like over-oxidation .

- Catalyst selection : Transition-metal catalysts (e.g., Pd/C) improve selectivity in cyclization steps.

- Solvent optimization : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency, while ice-water quenching minimizes hydrolysis of intermediates .

Yield improvements (e.g., 65% to 85%) are achieved via stepwise distillation and pH-controlled crystallization .

Biological Activity Profiling

Q. Q: What methodologies are used to evaluate the antimicrobial or anticancer potential of this compound?

A:

- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial/fungal strains (e.g., E. coli, C. albicans).

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50 values.

- Mechanistic studies : Western blotting or flow cytometry to assess apoptosis induction or cell-cycle arrest .

Stability and Degradation Pathways

Q. Q: How does the compound degrade under physiological or storage conditions, and how is stability assessed?

A: Hydrolysis of the ester group is the primary degradation pathway, accelerated by alkaline pH or enzymatic activity (e.g., esterases). Stability is evaluated via:

- Forced degradation studies : Exposure to heat, light, and varying pH levels.

- Kinetic analysis : HPLC-MS monitors degradation products (e.g., carboxylic acid derivatives) over time .

Lyophilization and storage at -20°C in amber vials prolong shelf life .

Data Contradictions in Bioactivity Studies

Q. Q: How should researchers address discrepancies in reported bioactivity data for thiazole derivatives?

A: Contradictions often arise from variations in assay conditions (e.g., serum concentration, cell passage number) or structural analogs. Mitigation strategies include:

- Standardized protocols : Adherence to CLSI guidelines for antimicrobial testing.

- SAR analysis : Comparing substituent effects (e.g., difluoromethyl vs. trifluoromethyl) on target binding .

- Meta-analysis : Cross-referencing data with structural databases (Cambridge Structural Database) to identify trends .

Structure-Activity Relationship (SAR) Studies

Q. Q: What advanced computational tools are employed to design analogs of this compound with enhanced activity?

A:

- Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., topoisomerase II).

- QSAR modeling : Machine learning algorithms correlate substituent properties (e.g., logP, Hammett constants) with bioactivity .

- Free-energy perturbation (FEP) : Quantifies energy changes during ligand-receptor interactions to prioritize synthetic targets .

Handling and Safety Considerations

Q. Q: What safety protocols are essential given the compound’s toxicity profile?

A: The compound is classified as acutely toxic (Category 4 for oral/dermal/inhalation exposure). Protocols include:

- PPE : Nitrile gloves, lab coats, and fume hoods for synthesis/handling.

- Waste disposal : Neutralization with 1M HCl before incineration.

- Emergency response : Immediate decontamination with water for dermal exposure and activated charcoal for ingestion .

Analytical Challenges in Characterization

Q. Q: How are overlapping signals in NMR spectra resolved for this compound?

A:

- 2D NMR techniques : HSQC and HMBC differentiate <sup>13</sup>C-<sup>1</sup>H correlations for thiazole and ester groups.

- Deuterated solvents : DMSO-d6 reduces proton exchange broadening.

- Paramagnetic relaxation agents : Cr(acac)3 enhances resolution of <sup>19</sup>F signals .

Comparative Efficacy Against Analogues

Q. Q: How does substituting difluoromethyl with other groups (e.g., trifluoromethyl) alter bioactivity?

A: Trifluoromethyl analogs exhibit higher lipophilicity (logP +0.5) but reduced metabolic stability due to steric hindrance. Difluoromethyl balances hydrophobicity and enzymatic resistance, as shown in MIC assays (e.g., 2-fold lower MIC against S. aureus vs. trifluoromethyl) .

Tables

Q. Table 1: Synthetic Optimization Parameters

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Reaction Temperature | 298 K | 358 K | +20% |

| Solvent | Ethanol | DMSO/Ethanol (1:1) | +15% |

| Crystallization | Water | Ethyl acetate/Water | +10% |

Q. Table 2: Biological Activity Comparison

| Substituent | IC50 (μM, MCF-7) | MIC (μg/mL, E. coli) |

|---|---|---|

| Difluoromethyl | 12.3 ± 1.2 | 8.5 ± 0.7 |

| Trifluoromethyl | 18.9 ± 2.1 | 14.2 ± 1.5 |

| Methyl | >50 | 32.4 ± 3.0 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.